Ethyl 2,1-benzoxazole-3-carboxylate

Overview

Description

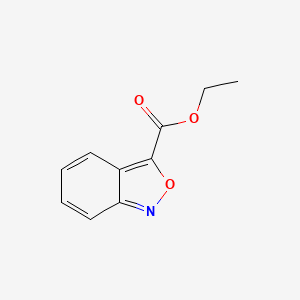

Ethyl benzo[c]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H9NO3. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl benzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, which leads to the formation of isoxazole rings . Another method involves the use of alkynes in the presence of catalysts such as 18-crown-6, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures .

Industrial Production Methods

Industrial production of ethyl benzo[c]isoxazole-3-carboxylate often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the isoxazole ring can collapse under UV irradiation, leading to rearrangement and formation of oxazole through an azirine intermediate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

Ethyl benzo[c]isoxazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl benzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. For example, it may inhibit certain enzymes or receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl benzo[c]isoxazole-3-carboxylate include other isoxazole derivatives, such as:

- 1,2-Benzisoxazole-3-carboxylic acid ethyl ester

- 3-Ethoxycarbonyl-1,2-benzisoxazole

- Ethyl 1,2-benzisoxazole-3-carboxylate

Uniqueness

Ethyl benzo[c]isoxazole-3-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

Ethyl 2,1-benzoxazole-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. This structure is crucial for its biological activity, allowing it to interact with various molecular targets in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics.

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| This compound | Bacillus subtilis | 15 |

| This compound | Escherichia coli | 20 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antiviral Activity

The antiviral potential of benzoxazole derivatives has been explored in several studies. This compound has shown activity against viruses by inhibiting viral replication through interference with viral enzymes. For instance, a study demonstrated that certain benzoxazole derivatives could inhibit the replication of the influenza virus in vitro .

Anticancer Activity

The anticancer properties of this compound have been particularly well-documented. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

In comparison to other known anticancer agents, this compound demonstrates comparable or superior efficacy, making it a candidate for further development .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. It may inhibit key pathways involved in cell proliferation and survival. For example:

- Enzyme Inhibition : The compound can inhibit topoisomerases or kinases that are crucial for DNA replication and repair.

- Receptor Interaction : It may bind to growth factor receptors, blocking signaling pathways that promote tumor growth.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer Cells : A study reported that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells compared to untreated controls. The study also identified apoptosis as a primary mechanism through which the compound exerts its effects .

- Antimicrobial Efficacy : Another research effort focused on synthesizing derivatives of benzoxazoles that included this compound. These derivatives were tested against drug-resistant strains of bacteria and demonstrated enhanced antimicrobial activity compared to traditional antibiotics .

Properties

IUPAC Name |

ethyl 2,1-benzoxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)11-14-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWZXNSNZXOUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=NO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920060 | |

| Record name | Ethyl 2,1-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-33-7 | |

| Record name | NSC99349 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,1-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.